

Synthesis of 2-Bromo-3-iodobenzoic Acid from Anthranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Bromo-3-iodobenzoic acid*

Cat. No.: *B1288681*

[Get Quote](#)

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of **2-Bromo-3-iodobenzoic acid**, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, anthranilic acid, and proceeds through a two-step reaction sequence involving a Sandmeyer-type reaction followed by electrophilic bromination. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Proposed Synthetic Pathway

The synthesis of **2-Bromo-3-iodobenzoic acid** from anthranilic acid is proposed to occur via a two-step process. The initial step involves the conversion of the amino group of anthranilic acid into a diazonium salt, which is subsequently substituted with iodine in a Sandmeyer-type reaction to yield 2-iodobenzoic acid.^{[1][2][3]} The second step is the regioselective electrophilic bromination of the 2-iodobenzoic acid intermediate.

The regioselectivity of the final bromination step is directed by the existing substituents on the benzene ring. The carboxylic acid group is a meta-director, while the iodine atom is an ortho- and para-director. Both substituents direct the incoming electrophile (bromine) to the C3 position, thus favoring the formation of the desired **2-Bromo-3-iodobenzoic acid**. However, the formation of other isomers is possible, necessitating purification of the final product.

Figure 1: Proposed synthetic pathway for 2-Bromo-3-iodobenzoic acid.

[Click to download full resolution via product page](#)

Caption: Proposed reaction scheme for the synthesis of **2-Bromo-3-iodobenzoic acid**.

Experimental Protocols

Safety Precautions: This procedure involves the use of corrosive acids, strong oxidizing agents, and volatile organic compounds. All manipulations must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Step 1: Synthesis of 2-Iodobenzoic Acid

This protocol is adapted from established procedures for the diazotization of anthranilic acid and subsequent iodination.[3][4]

Materials:

- Anthranilic acid
- Hydrochloric acid (HCl), concentrated
- Sodium nitrite (NaNO₂)
- Potassium iodide (KI)
- Sodium thiosulfate (Na₂S₂O₃)
- Ethanol (95%)

- Distilled water
- Ice

Procedure:

- In a 250 mL beaker, dissolve 6.8 g of anthranilic acid in a mixture of 50 mL of water and 12 mL of concentrated hydrochloric acid. Warm the mixture gently on a hot plate to ensure complete dissolution.[4]
- Cool the resulting solution in an ice bath to 0-5 °C with continuous stirring.
- Slowly add a solution of 3.6 g of sodium nitrite in 25 mL of water dropwise to the cooled anthranilic acid solution. Maintain the temperature below 5 °C throughout the addition.[4]
- After the addition is complete, continue stirring for 5 minutes.
- In a separate container, prepare a solution of 8.5 g of potassium iodide in 12 mL of water.[4]
- Add the potassium iodide solution to the diazonium salt solution. A brown complex may precipitate.
- Allow the mixture to stand at room temperature for 5 minutes, then warm it on a hot plate to approximately 45 °C. A vigorous reaction with the evolution of nitrogen gas will occur.[4]
- After the initial vigorous reaction subsides (approximately 10 minutes), heat the mixture to 90 °C for an additional 10 minutes.
- Cool the reaction mixture in an ice bath to induce precipitation of the crude product.
- Add approximately 0.5 g of sodium thiosulfate to the cooled mixture to quench any unreacted iodine.[4]
- Collect the crude 2-iodobenzoic acid by vacuum filtration and wash the solid with cold water.
- For purification, recrystallize the crude product from a mixture of 95% ethanol and water. Dissolve the moist product in 35 mL of 95% ethanol, add 15 mL of hot water, bring the

solution to a boil, and filter while hot. Add 20 mL of cold water to the filtrate and allow it to cool to induce crystallization.[\[4\]](#)

- Collect the purified crystals by vacuum filtration and dry them thoroughly.

Step 2: Synthesis of 2-Bromo-3-iodobenzoic Acid (Proposed)

This is a proposed protocol based on standard electrophilic bromination methods for deactivated aromatic rings. Optimization of reaction conditions may be necessary.

Materials:

- 2-Iodobenzoic acid
- Liquid bromine (Br_2)
- Iron(III) bromide (FeBr_3) or iron filings (Fe) as a catalyst
- Anhydrous inert solvent (e.g., carbon tetrachloride or dichloromethane)
- Sodium bisulfite (NaHSO_3) solution (10%)
- Sodium hydroxide (NaOH) solution (10%)
- Hydrochloric acid (HCl), concentrated

Procedure:

- In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, suspend the dried 2-iodobenzoic acid in a suitable anhydrous inert solvent.
- Add a catalytic amount of iron(III) bromide or iron filings to the suspension.
- From the dropping funnel, add liquid bromine dropwise to the stirred suspension at room temperature.

- After the addition is complete, gently reflux the mixture until the evolution of hydrogen bromide gas ceases. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Cool the reaction mixture to room temperature and carefully quench the excess bromine by adding a 10% sodium bisulfite solution until the red-brown color of bromine disappears.^[5]
- Transfer the mixture to a separatory funnel. Wash the organic layer with distilled water.
- Extract the product into the aqueous phase by adding a 10% sodium hydroxide solution.^[5]
- Separate the aqueous layer and acidify it with concentrated hydrochloric acid while cooling in an ice bath to precipitate the **2-Bromo-3-iodobenzoic acid**.^[5]
- Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

The following tables summarize the reactant quantities and expected yields for the synthesis.

Table 1: Summary of Reaction Parameters for the Synthesis of 2-Iodobenzoic Acid

Reagent	Molar Mass (g/mol)	Amount (g)	Moles	Stoichiometric Ratio
Anthranilic acid	137.14	6.80	0.0496	1.0
Sodium nitrite	69.00	3.60	0.0522	1.05
Potassium iodide	166.00	8.50	0.0512	1.03
2-Iodobenzoic acid	248.02	8.32 (71% yield) [4]	0.0335	-

Table 2: Proposed Reaction Parameters for the Synthesis of **2-Bromo-3-iodobenzoic Acid**

Reagent	Molar Mass (g/mol)	Amount (g)	Moles	Stoichiometric Ratio
2-Iodobenzoic acid	248.02	5.00	0.0202	1.0
Bromine	159.81	3.55	0.0222	1.1
Iron(III) bromide	295.56	(catalytic)	-	-
2-Bromo-3-iodobenzoic acid	326.92	(Theoretical: 6.60)	-	-

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of **2-Bromo-3-iodobenzoic acid**.

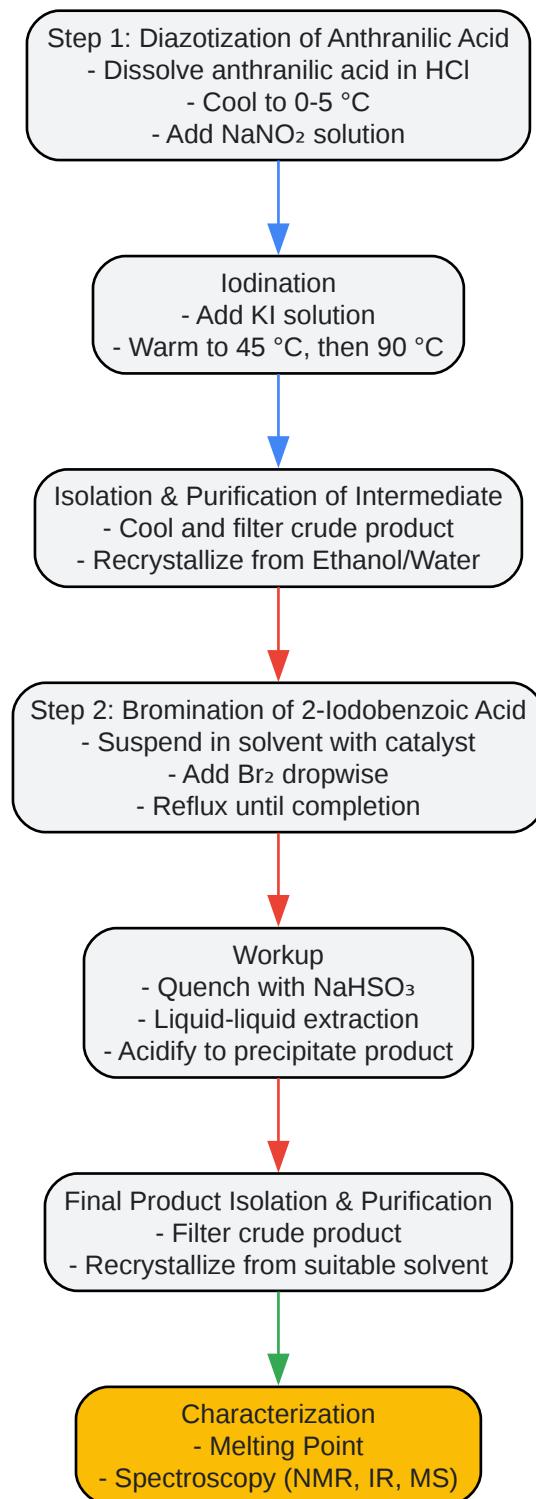


Figure 2: General experimental workflow.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages of the synthesis process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. texiumchem.com [texiumchem.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Synthesis of 2-Bromo-3-iodobenzoic Acid from Anthranilic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1288681#synthesis-of-2-bromo-3-iodobenzoic-acid-from-anthranilic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com